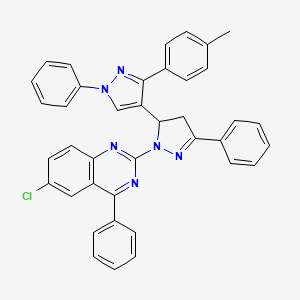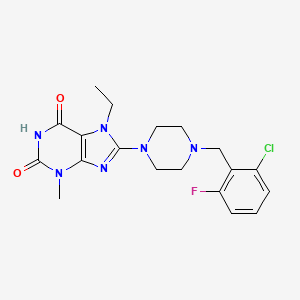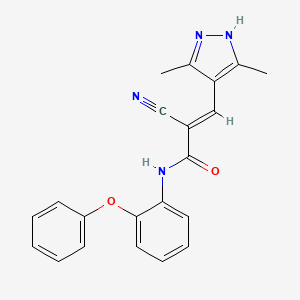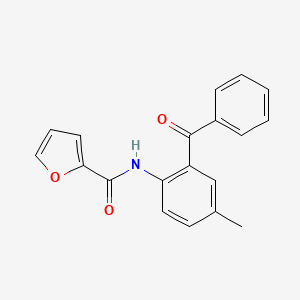
2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a pyrazole ring, and various phenyl groups
Méthodes De Préparation
The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route may include the following steps:
Formation of the Quinazoline Core: This step involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a catalyst to form the quinazoline ring.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine or its derivatives with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the quinazoline and pyrazole intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or pyrazole N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents such as dichloromethane or dimethyl sulfoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various cellular processes. For example, it may inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can be compared with other quinazoline and pyrazole derivatives, such as:
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide: This compound shares a similar quinazoline core but differs in its substitution pattern and functional groups.
N-(2-benzoyl-4-methylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide: Another related compound with a benzamide group, used in similar research applications.
The uniqueness of 2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H29ClN6/c1-26-17-19-29(20-18-26)38-33(25-45(44-38)31-15-9-4-10-16-31)36-24-35(27-11-5-2-6-12-27)43-46(36)39-41-34-22-21-30(40)23-32(34)37(42-39)28-13-7-3-8-14-28/h2-23,25,36H,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJBAMMDJDQYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H29ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)



![2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)
![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide](/img/structure/B2704101.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)
![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)

![4-(1-Benzothiophen-4-yl)-1,1-bis({4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl})piperazin-1-ium iodide](/img/structure/B2704111.png)

![3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2704116.png)
